
2-(Pyridin-4-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol It is characterized by a cyclopropane ring attached to a pyridine ring via an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with cyclopropylamine under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted cyclopropanamine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-yl)cyclopropan-1-amine: Similar structure but with the pyridine ring attached at a different position.
Spirocyclopropanes: Compounds with a cyclopropane ring fused to other ring systems.
Uniqueness
2-(Pyridin-4-yl)cyclopropan-1-amine is unique due to its specific attachment of the cyclopropane ring to the pyridine ring via an amine group.
Eigenschaften
CAS-Nummer |
933712-84-6 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-pyridin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2 |
InChI-Schlüssel |
CISQJYJSJIJMML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


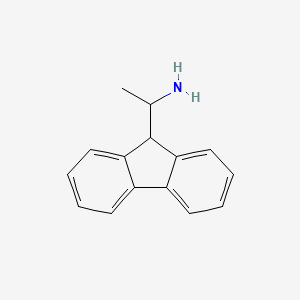
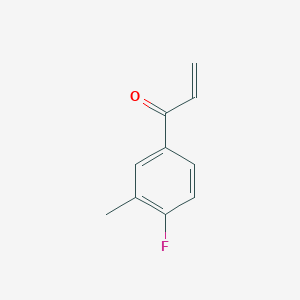
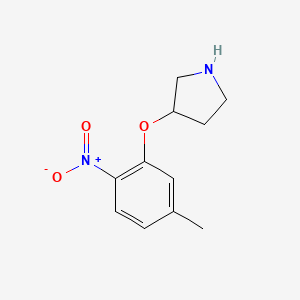
amine](/img/structure/B13598850.png)
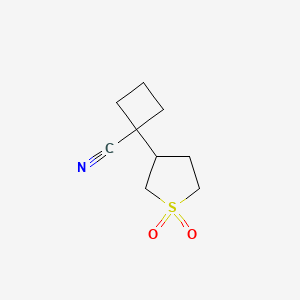

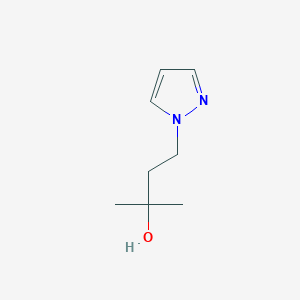
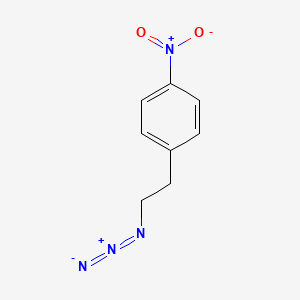
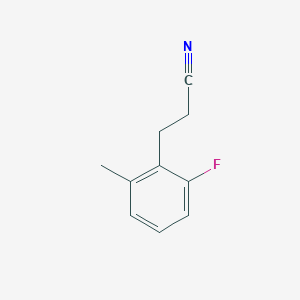
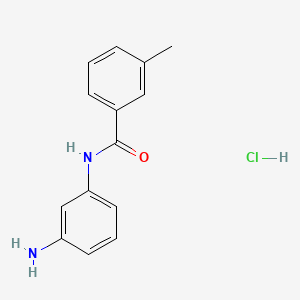
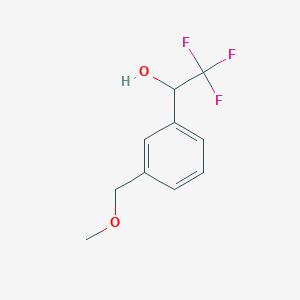
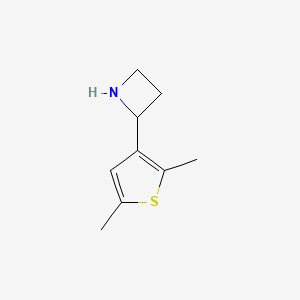
![2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
![5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13598890.png)
